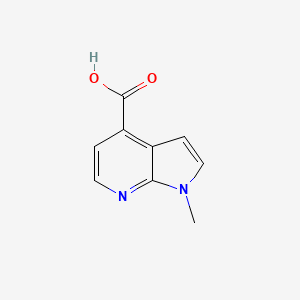

1-Methyl-7-azaindole-4-carboxylic acid

Description

BenchChem offers high-quality 1-Methyl-7-azaindole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-7-azaindole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGPKFADPMZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653881 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147753-38-5 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-7-azaindole-4-carboxylic acid (CAS 1147753-38-5): A Privileged Scaffold in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-Methyl-7-azaindole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a detailed synthetic pathway, and its critical role as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged fragment" in medicinal chemistry. Its unique structure, featuring a pyridine nitrogen and a pyrrole NH group, allows it to act as both a hydrogen bond donor and acceptor. This dual functionality enables it to mimic the hinge-binding interactions of adenosine triphosphate (ATP) within the active site of protein kinases, a crucial class of enzymes often implicated in diseases like cancer.[1][2] The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[3] 1-Methyl-7-azaindole-4-carboxylic acid represents a key derivative, offering multiple points for chemical elaboration in the synthesis of complex therapeutic agents.

Physicochemical Properties

A clear understanding of the fundamental properties of 1-Methyl-7-azaindole-4-carboxylic acid is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1147753-38-5 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Synonyms | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | [4] |

Synthesis of 1-Methyl-7-azaindole-4-carboxylic acid: A Multi-Step Approach

The overall synthetic strategy involves a four-step sequence starting from the commercially available 7-azaindole:

-

N-Oxidation: Activation of the pyridine ring for subsequent nucleophilic substitution.

-

Cyanation: Introduction of a cyano group at the C4 position, which will serve as a precursor to the carboxylic acid.

-

Hydrolysis: Conversion of the nitrile to the desired carboxylic acid.

-

N-Methylation: Introduction of the methyl group on the pyrrole nitrogen.

Caption: Proposed synthetic workflow for 1-Methyl-7-azaindole-4-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 7-Azaindole-N-oxide

-

Rationale: The N-oxidation of the pyridine nitrogen makes the C4 position more electrophilic and susceptible to nucleophilic attack. This is a common strategy to activate pyridine rings for functionalization.[5]

-

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in tetrahydrofuran (THF), add hydrogen peroxide (1.1-1.5 eq) dropwise at 0-5 °C.[5]

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide.

-

Step 2: Synthesis of 4-Cyano-7-azaindole

-

Rationale: The cyano group is a versatile functional group that can be readily hydrolyzed to a carboxylic acid. Its introduction at the C4 position is a key step in this synthesis.

-

Procedure:

-

Dissolve 7-azaindole-N-oxide (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile.

-

Add a cyanating agent, for example, trimethylsilyl cyanide (TMSCN), and a suitable base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-cyano-7-azaindole.

-

Step 3: Synthesis of 7-Azaindole-4-carboxylic acid

-

Rationale: Acidic or basic hydrolysis of the nitrile is a standard and effective method to obtain the corresponding carboxylic acid.

-

Procedure (Acid Hydrolysis):

-

Suspend 4-cyano-7-azaindole (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 7-azaindole-4-carboxylic acid.

-

Step 4: Synthesis of 1-Methyl-7-azaindole-4-carboxylic acid

-

Rationale: The final step is the N-methylation of the pyrrole nitrogen. This is typically achieved using an electrophilic methylating agent in the presence of a base.

-

Procedure:

-

Suspend 7-azaindole-4-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.

-

After stirring for a short period, add a methylating agent like methyl iodide (CH₃I) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with water and acidify the solution to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the final product, 1-Methyl-7-azaindole-4-carboxylic acid.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-Methyl-7-azaindole-4-carboxylic acid lies in its application as a versatile intermediate for the synthesis of biologically active molecules. The presence of the carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

Kinase Inhibitors

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[1][2] The pyridine nitrogen and the pyrrole NH mimic the hydrogen bonding pattern of the adenine core of ATP, allowing these molecules to bind competitively to the ATP-binding site of kinases.[3] By elaborating on the 1-methyl-7-azaindole-4-carboxylic acid core, medicinal chemists can introduce various substituents to target specific pockets within the kinase active site, thereby achieving both high potency and selectivity.

Caption: Binding mode of a 7-azaindole inhibitor in a kinase active site.

Derivatives of 1-Methyl-7-azaindole-4-carboxylic acid can be synthesized to target a wide range of kinases, including but not limited to:

-

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1, 2, and 3.[6]

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): This kinase is involved in cell proliferation and electrolyte balance, making it a target for renal and cardiovascular diseases.[7]

-

Other Kinases: The versatility of the 7-azaindole scaffold has led to its use in developing inhibitors for numerous other kinases involved in oncology and inflammatory diseases.

Other Therapeutic Areas

The utility of the 7-azaindole scaffold extends beyond kinase inhibition. For instance, a derivative of 1-methyl-7-azaindole has been incorporated into a cisplatin-based anticancer agent, which demonstrated increased efficacy and selectivity for tumor cells, particularly in cisplatin-resistant cancer cell lines.[7] This suggests that the 1-methyl-7-azaindole moiety may play a role in enhancing cellular uptake or DNA platination.[7]

Furthermore, in the context of the recent global health challenges, 7-azaindole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, highlighting the broad applicability of this scaffold in antiviral research.

Exemplary Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the biological activity of compounds derived from 1-Methyl-7-azaindole-4-carboxylic acid, a robust in vitro kinase inhibition assay is essential. The following is a generalized, yet detailed, protocol that can be adapted for specific kinases.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

-

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

-

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

Test compound (solubilized in DMSO)

-

ATP

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

-

Microplate reader (luminometer)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and proceed with the detection step. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

-

Conclusion

1-Methyl-7-azaindole-4-carboxylic acid is a strategically important building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The inherent properties of the 7-azaindole core, particularly its ability to engage in key hydrogen bonding interactions within enzyme active sites, make this compound and its derivatives highly valuable for the development of novel therapeutics, especially in the field of kinase inhibition. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and "privileged" scaffolds like 1-Methyl-7-azaindole-4-carboxylic acid is set to increase, promising new avenues for the discovery of life-saving medicines.

References

Sources

- 1. Azaindole synthesis [organic-chemistry.org]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-7-azaindole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-7-azaindole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its physicochemical properties, including its molecular weight, and presents a plausible synthetic route based on established chemical principles. Furthermore, it delves into the prospective applications of this molecule, particularly in the realm of kinase inhibition for therapeutic development, and outlines standard analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this specific azaindole derivative.

Introduction: The Significance of the Azaindole Scaffold

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, primarily due to its role as a bioisostere of indole. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the pyridine ring in azaindole significantly alters the electronic properties of the molecule. This modification can lead to enhanced binding affinities with biological targets, improved pharmacokinetic profiles, and novel intellectual property opportunities.

1-Methyl-7-azaindole-4-carboxylic acid, a specific derivative of this class, incorporates a carboxylic acid moiety at the 4-position and a methyl group on the pyrrole nitrogen. These functional groups provide handles for further chemical modification and can influence the molecule's solubility, polarity, and interaction with biological targets. This guide will focus specifically on this compound, elucidating its key characteristics and potential as a building block in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-Methyl-7-azaindole-4-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [2] |

| CAS Number | 1147753-38-5 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

The molecular weight is a critical parameter for a variety of experimental procedures, including reaction stoichiometry calculations, preparation of solutions of known molarity, and analysis by mass spectrometry.

Synthesis and Chemical Reactivity

A potential synthetic pathway is outlined below. This multi-step synthesis would begin with a suitable pyridine derivative, followed by the introduction of the necessary functional groups and subsequent cyclization to form the azaindole core.

A plausible synthetic workflow for the target compound.

Step-by-Step Methodological Considerations:

-

Starting Material Selection: The synthesis would likely commence with a commercially available and appropriately substituted pyridine derivative. The choice of starting material is critical for introducing the necessary functionalities for the subsequent cyclization step.

-

Pyrrole Ring Formation: A common strategy for constructing the pyrrole ring is the Fischer indole synthesis or related cyclization reactions. This typically involves the reaction of a substituted pyridine with a hydrazine derivative, followed by acid-catalyzed cyclization.

-

Introduction of the Carboxylic Acid Group: The carboxylic acid at the 4-position could be introduced through various methods, such as the oxidation of a methyl group or a formyl group at that position. Alternatively, a halogen at the 4-position could be converted to a carboxylic acid via a Grignard reaction followed by carboxylation with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

-

N-Methylation: The final step would involve the methylation of the pyrrole nitrogen. This is typically achieved by treating the 7-azaindole-4-carboxylic acid precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

The reactivity of 1-Methyl-7-azaindole-4-carboxylic acid is dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation, allowing for its conjugation to other molecules. The azaindole ring system is amenable to electrophilic substitution, although the position of substitution will be influenced by the existing substituents.

Analytical Characterization

The identity and purity of 1-Methyl-7-azaindole-4-carboxylic acid would be confirmed using a suite of standard analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton, which is typically downfield.

-

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), as well as for the carbons of the heterocyclic rings and the N-methyl group.

4.2. Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption would be expected around 1700 cm⁻¹.

4.3. Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 176.17 g/mol .

Applications in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in the design of various therapeutic agents, with a notable prominence in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 7-azaindole moiety can act as a "hinge-binder," forming key hydrogen bonding interactions with the ATP-binding site of many kinases. The N1-H of the pyrrole ring acts as a hydrogen bond donor, while the N7 of the pyridine ring acts as a hydrogen bond acceptor.

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-7-azaindole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-7-azaindole-4-carboxylic acid, a derivative of the privileged 7-azaindole scaffold, is a molecule of significant interest in medicinal chemistry. The 7-azaindole core, a bioisostere of indole, is found in numerous biologically active compounds and approved drugs.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the electron distribution, influencing the molecule's physicochemical properties and its interactions with biological targets.[1] This guide provides a comprehensive overview of the chemical properties of 1-Methyl-7-azaindole-4-carboxylic acid, offering insights into its synthesis, reactivity, and spectroscopic characterization to support its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The structure of 1-Methyl-7-azaindole-4-carboxylic acid incorporates a pyrrole ring fused to a pyridine ring, with a methyl group at the 1-position of the pyrrole nitrogen and a carboxylic acid group at the 4-position of the pyridine ring.

Caption: General Synthetic Workflow.

Representative Synthetic Protocol:

A common strategy for the synthesis of 7-azaindole derivatives involves the palladium-catalyzed cross-coupling reactions to construct the core structure. [2]The synthesis of 1-Methyl-7-azaindole-4-carboxylic acid could be envisioned starting from a suitably substituted pyridine derivative.

-

Step 1: Synthesis of a 7-Azaindole Precursor. A substituted 2-aminopyridine can undergo a cyclization reaction to form the 7-azaindole ring system. For instance, a Fischer indole synthesis-type reaction with an appropriate ketone or aldehyde can be employed. [2]2. Step 2: N-Methylation. The 7-azaindole nitrogen can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. [2]3. Step 3: Introduction of the Carboxylic Acid Group. The carboxylic acid functionality can be introduced at the 4-position through various methods, such as lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation of a 4-halo-7-azaindole derivative.

Spectroscopic Characterization

The structural elucidation of 1-Methyl-7-azaindole-4-carboxylic acid relies on a combination of spectroscopic techniques. While specific spectra for this compound are not readily available in the public domain, the expected characteristic signals can be inferred from the analysis of similar structures. [1][3][4] ¹H NMR Spectroscopy:

-

Aromatic Protons: Signals for the protons on the azaindole core are expected in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the substituents.

-

N-Methyl Protons: A singlet corresponding to the N-methyl group is anticipated, likely in the range of δ 3.5-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically above δ 10 ppm, which would disappear upon D₂O exchange. [4] ¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-180 ppm. [1]* Aromatic Carbons: The carbons of the bicyclic aromatic system will appear in the region of δ 100-150 ppm.

-

N-Methyl Carbon: The N-methyl carbon signal is expected to be in the aliphatic region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹. [4]* C=O Stretch: A strong absorption band for the carbonyl C=O stretching vibration should be present, typically around 1700-1725 cm⁻¹. [4]* C-N and C-C Stretches: Absorptions corresponding to the aromatic C-N and C-C stretching vibrations will be observed in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.17 g/mol ). Fragmentation patterns would involve the loss of the carboxylic acid group and other characteristic fragments of the azaindole core.

Chemical Reactivity

The chemical reactivity of 1-Methyl-7-azaindole-4-carboxylic acid is dictated by the functional groups present: the carboxylic acid and the 7-azaindole core.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety can undergo standard transformations, including esterification and amidation, which are crucial for the synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Esterification:

Caption: Fischer Esterification Reaction.

Representative Esterification Protocol (Fischer Esterification):

-

Dissolve 1-Methyl-7-azaindole-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.

-

Purify the resulting methyl ester by column chromatography or recrystallization.

Amidation:

Caption: Amide Coupling Reaction.

Representative Amidation Protocol:

-

Dissolve 1-Methyl-7-azaindole-4-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, such as HATU or EDC, and a base, such as diisopropylethylamine (DIPEA).

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove the coupling reagents and byproducts.

-

Purify the resulting amide by column chromatography or recrystallization.

Reactions of the 7-Azaindole Core:

The 7-azaindole ring system is susceptible to electrophilic aromatic substitution, although the pyridine ring is generally less reactive than the pyrrole ring. The electron-donating nature of the N-methyl group can influence the regioselectivity of such reactions. Halogenation, nitration, and formylation are common transformations of the 7-azaindole core. [5]

Applications in Drug Discovery

7-Azaindole derivatives are prevalent in medicinal chemistry due to their ability to act as bioisosteres of indoles and purines, enabling them to interact with a wide range of biological targets. [1]The carboxylic acid group on 1-Methyl-7-azaindole-4-carboxylic acid provides a handle for forming various derivatives and can also participate in hydrogen bonding interactions with target proteins. This scaffold has been explored for the development of inhibitors for various enzymes and receptors.

Conclusion

1-Methyl-7-azaindole-4-carboxylic acid is a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical properties, including its synthesis, spectroscopic characteristics, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of new 7-azaindole-based drug candidates. Further experimental investigation into the specific properties of this molecule will undoubtedly facilitate its broader application in medicinal chemistry.

References

- Subota, A. I., Volochnyuk, D. M., Gorlova, A. O., & Grygorenko, O. O. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole.

- Pollock, J. A., et al. (2022). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 8(3), 577-586.

- Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.

- Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. (2024). Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2021, August 14). Chemistry LibreTexts. Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. (n.d.). Retrieved from [Link]

-

7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (2022). Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methyl-7-azaindole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, a bioisostere of indole, it presents a unique scaffold that can mimic the purine structure, making it a valuable building block for designing molecules that interact with biological targets.[1] The strategic placement of the methyl group at the 1-position and the carboxylic acid at the 4-position of the azaindole core significantly influences its physicochemical properties, which in turn govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-7-azaindole-4-carboxylic acid. The information herein is curated for researchers and professionals in the field of drug development to facilitate a deeper understanding of this compound's behavior and to guide its application in the synthesis of novel therapeutic agents.

Molecular Structure and Basic Information

Molecular Formula: C₉H₈N₂O₂

Molecular Weight: 176.17 g/mol [2]

CAS Number: 1147753-38-5

Synonyms: 1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid[2]

Appearance: White to off-white solid.[3]

The structure of 1-Methyl-7-azaindole-4-carboxylic acid, characterized by a pyrrolopyridine bicyclic system, is fundamental to its chemical nature. The pyrrole and pyridine rings have distinct electronic properties; the pyridine ring is π-electron deficient, while the pyrrole ring is π-electron rich. This electronic distribution is a key determinant of the molecule's reactivity and intermolecular interactions.

Predicted Physicochemical Properties

While extensive experimental data for 1-Methyl-7-azaindole-4-carboxylic acid is not widely published, computational predictions provide valuable insights into its physical properties. These predictions are useful for initial assessments and for guiding experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 369.6 ± 22.0 °C | [3] |

| Density | 1.35 ± 0.1 g/cm³ | [3] |

| pKa | 1.56 ± 0.10 | [3] |

Note: These values are computationally predicted and should be confirmed by experimental measurement.

The predicted low pKa suggests that the carboxylic acid moiety is quite acidic, a feature that will significantly impact its ionization state and solubility in aqueous media at different pH values.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from in vitro assay design to in vivo bioavailability. The solubility of 1-Methyl-7-azaindole-4-carboxylic acid is expected to be pH-dependent due to the presence of the carboxylic acid group.

Carboxylic acids in the solid state often exist as hydrogen-bonded dimers, which can limit their solubility in non-polar organic solvents.[4][5] In aqueous media, the solubility is expected to increase significantly at pH values above the pKa, as the carboxylate anion is more readily solvated by water molecules.

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a standard method for determining the aqueous solubility of 1-Methyl-7-azaindole-4-carboxylic acid.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and purity assessment of 1-Methyl-7-azaindole-4-carboxylic acid. While specific spectra for this compound are not widely published, the expected features can be inferred from the analysis of its functional groups and related structures.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the azaindole core, a singlet for the N-methyl group, and a broad downfield signal for the carboxylic acid proton. The carboxylic acid proton is typically observed in the 10-12 ppm region and its signal may broaden or exchange with D₂O.[6]

13C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons of the bicyclic system, the N-methyl carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid, typically in the range of 160-180 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 1-Methyl-7-azaindole-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[6] A strong C=O stretching absorption should appear around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. For carboxylic acid derivatives, a common fragmentation is the loss of the carboxyl group, leading to the formation of an acylium ion.[7]

Storage and Handling

For optimal stability, 1-Methyl-7-azaindole-4-carboxylic acid should be stored in a cool, dry place. Supplier recommendations include storage at 2-8°C or sealed in a dry environment at room temperature.[2][3] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be used to avoid inhalation and skin contact.

Conclusion

1-Methyl-7-azaindole-4-carboxylic acid is a valuable building block in the design of new chemical entities with therapeutic potential. This guide has summarized its key physical properties, drawing upon predicted data and experimental information from closely related analogs. A thorough experimental characterization of its solubility, melting point, and spectroscopic properties is crucial for its effective utilization in research and development. The provided methodologies and data serve as a foundational resource for scientists working with this promising compound.

References

-

ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

-

National Institutes of Health. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

-

RSC Publishing. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

-

RSC Publishing. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

-

Inter Chem. Azaindoles. [Link]

-

RSC Publishing. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. [Link]

-

National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]

-

RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. 7-AZAINDOLE-4-CARBOXALDEHYDE(728034-12-6) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 7-Azaindole 98 271-63-6 [sigmaaldrich.com]

- 4. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR Spectral Characteristics of 1-Methyl-7-azaindole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, a bioisostere of indole, this molecule serves as a valuable scaffold for the development of various therapeutic agents. The structural elucidation and purity assessment of such compounds are paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone of molecular characterization. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for 1-Methyl-7-azaindole-4-carboxylic acid, offering a foundational reference for researchers working with this and related molecular architectures. The predictions herein are based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme is used for 1-Methyl-7-azaindole-4-carboxylic acid.

Caption: Molecular structure of 1-Methyl-7-azaindole-4-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-Methyl-7-azaindole-4-carboxylic acid in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating N-methyl group and the electron-withdrawing carboxylic acid group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | ~13.0 | Broad Singlet | - | The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, often appearing as a broad signal due to hydrogen bonding and exchange. |

| H6 | ~8.4 | Doublet | ~5.0 | H6 is adjacent to the pyridine nitrogen (N7), leading to a significant downfield shift. It is coupled to H5. |

| H5 | ~7.8 | Doublet | ~5.0 | H5 is coupled to H6. Its chemical shift is influenced by the adjacent C4-substituent. |

| H2 | ~7.6 | Doublet | ~3.5 | The proton on the pyrrole ring is coupled to H3. |

| H3 | ~6.8 | Doublet | ~3.5 | H3 is coupled to H2 and is generally the most upfield of the aromatic protons. |

| N-CH₃ | ~3.9 | Singlet | - | The methyl group attached to the pyrrole nitrogen (N1) appears as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyridine ring will be at a lower field than those of the pyrrole ring, with the exception of the bridgehead carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C8 (COOH) | ~168 | The carbonyl carbon of the carboxylic acid group.[1] |

| C6 | ~148 | Carbon adjacent to the pyridine nitrogen (N7). |

| C7a | ~145 | Bridgehead carbon adjacent to both nitrogens. |

| C4 | ~140 | Carbon bearing the carboxylic acid group. |

| C2 | ~130 | Carbon in the pyrrole ring, adjacent to the N-methyl group. |

| C5 | ~120 | Carbon in the pyridine ring. |

| C3a | ~118 | Bridgehead carbon. |

| C3 | ~105 | Carbon in the pyrrole ring. |

| C9 (N-CH₃) | ~32 | The N-methyl carbon. |

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Methyl-7-azaindole-4-carboxylic acid.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and slow the exchange of the acidic proton, allowing for its observation.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The following is a general procedure for a modern NMR spectrometer (e.g., Bruker 400 MHz).

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[2]

-

Caption: A typical workflow for acquiring NMR data for 1-Methyl-7-azaindole-4-carboxylic acid.

Discussion and Rationale for Spectral Predictions

The predicted chemical shifts are derived from the foundational structure of 7-azaindole and the known effects of substituents in heterocyclic and aromatic systems.

-

¹H NMR: The protons on the pyridine ring (H5 and H6) are expected to be deshielded compared to those on the pyrrole ring (H2 and H3) due to the electron-withdrawing nature of the pyridine nitrogen. The N-methylation at the N1 position of the pyrrole ring typically causes a slight downfield shift of the adjacent H2 proton compared to the unsubstituted parent compound. The carboxylic acid at the C4 position will exert an electron-withdrawing effect, leading to a downfield shift of the adjacent H3 and H5 protons. The acidic proton of the carboxyl group is expected at a very low field, a characteristic feature of carboxylic acids.[1]

-

¹³C NMR: The chemical shifts of the carbon atoms are highly influenced by their hybridization and electronic environment. The carbonyl carbon (C8) is characteristically found at the downfield end of the spectrum. The carbons of the pyridine ring (C5, C6) and the bridgehead carbon C7a are deshielded due to the electronegative nitrogen atom. The N-methyl group (C9) will appear in the aliphatic region, typically around 30-35 ppm. The remaining pyrrole carbons (C2, C3, C3a) will be found at higher fields compared to the pyridine ring carbons.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for 1-Methyl-7-azaindole-4-carboxylic acid. By understanding these expected spectral features, researchers can more efficiently and accurately characterize their synthetic products, confirm structural integrity, and assess purity. While this guide is based on well-established NMR principles, it is essential to acquire experimental data for final confirmation. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR spectra for this important class of molecules.

References

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Methyl-7-azaindole-4-carboxylic acid

Introduction

1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its structural similarity to endogenous molecules and its potential for diverse chemical modifications make it a valuable scaffold in medicinal chemistry. The azaindole core is a well-established pharmacophore, and the addition of a methyl group and a carboxylic acid moiety at specific positions introduces unique physicochemical properties that can influence biological activity and pharmacokinetic profiles.

A thorough understanding of the molecular structure and purity of 1-Methyl-7-azaindole-4-carboxylic acid is paramount for its successful application in research and development. Spectroscopic analysis provides the necessary tools for unambiguous identification, structural elucidation, and purity assessment. This guide offers a comprehensive overview of the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the interpretation of the spectral data but also the underlying principles and practical experimental considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the assembly of the molecular framework.

Theoretical Framework

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a pulse of radiofrequency energy and measuring the frequencies at which different nuclei absorb this energy (resonate), we can deduce their chemical environment.

Key parameters in NMR analysis include:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm), while electron-donating groups shield the nucleus, resulting in an upfield shift (lower ppm).

-

Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Coupling (J): The interaction between neighboring non-equivalent nuclei, which causes signals to split into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Methyl-7-azaindole-4-carboxylic acid

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| N1-CH₃ | ~3.8 - 4.0 | ~30 - 35 | Methyl group on the pyrrole nitrogen. |

| H2 | ~7.0 - 7.3 | ~125 - 130 | Proton on the pyrrole ring, adjacent to the methyl group. |

| H3 | ~6.5 - 6.8 | ~100 - 105 | Proton on the pyrrole ring. |

| C4-COOH | - | ~165 - 170 | Carboxylic acid carbonyl carbon. |

| H5 | ~8.0 - 8.3 | ~120 - 125 | Proton on the pyridine ring, ortho to the carboxylic acid. |

| H6 | ~7.2 - 7.5 | ~115 - 120 | Proton on the pyridine ring. |

| COOH | ~12.0 - 13.0 (broad) | - | Acidic proton, often broad and may exchange with D₂O.[1] |

Experimental Protocol for NMR Analysis

Caption: A generalized workflow for acquiring and processing NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1-Methyl-7-azaindole-4-carboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and often proton decoupling are necessary.

-

For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Measure the chemical shifts and coupling constants.

-

Assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. When a molecule absorbs IR radiation, its bonds can stretch or bend. The frequency of absorption is dependent on the bond strength, the masses of the atoms involved, and the type of vibration. A plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹) constitutes an IR spectrum.

For 1-Methyl-7-azaindole-4-carboxylic acid, the key functional groups that will give rise to characteristic IR absorptions are the carboxylic acid (O-H and C=O bonds), the aromatic rings (C-H and C=C bonds), and the methyl group (C-H bonds).

Predicted IR Absorption Bands

Table 2: Predicted IR Absorption Bands for 1-Methyl-7-azaindole-4-carboxylic acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong | The broadness is due to hydrogen bonding between carboxylic acid molecules.[1] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (aliphatic, CH₃) | 2850 - 3000 | Medium | |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong, Sharp | The exact position can be influenced by hydrogen bonding and conjugation.[1] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region. |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium | |

| O-H bend (carboxylic acid) | 920 - 950 | Broad, Medium |

Experimental Protocol for IR Analysis

Caption: A simplified workflow for obtaining an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1-Methyl-7-azaindole-4-carboxylic acid powder onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

-

Identify and label the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Theoretical Framework

UV-Vis spectroscopy involves passing a beam of ultraviolet or visible light through a sample and measuring the amount of light absorbed at each wavelength. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the λmax shifts to longer wavelengths (a bathochromic or red shift).

Predicted UV-Vis Absorption

The 7-azaindole core is an aromatic system that is expected to exhibit characteristic UV absorptions. The presence of the carboxylic acid and methyl groups will likely cause slight shifts in the absorption maxima compared to the parent 7-azaindole. For many simple carboxylic acids, the n → π* transition of the carbonyl group occurs at a wavelength that is often too low to be of practical use for routine characterization unless it is part of a larger conjugated system.

Based on data for indole and its analogues, 1-Methyl-7-azaindole-4-carboxylic acid is expected to show absorption bands in the UV region.

Table 3: Predicted UV-Vis Absorption Maxima for 1-Methyl-7-azaindole-4-carboxylic acid

| Predicted λmax (nm) | Solvent | Electronic Transition |

| ~220 - 240 | Methanol or Ethanol | π → π |

| ~280 - 300 | Methanol or Ethanol | π → π |

Experimental Protocol for UV-Vis Analysis

Caption: A standard procedure for acquiring a UV-Vis spectrum.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of 1-Methyl-7-azaindole-4-carboxylic acid in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 1.0 absorbance units.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 200 - 400 nm).

-

Place the cuvette containing the blank solution in the sample holder and perform a baseline correction.

-

Replace the blank cuvette with the cuvette containing the sample solution.

-

Record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

Theoretical Framework

In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then accelerated and separated based on their mass-to-charge ratio in a mass analyzer. Finally, the ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The choice of ionization technique is crucial and depends on the properties of the analyte. For a polar molecule like 1-Methyl-7-azaindole-4-carboxylic acid, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are generally preferred as they minimize fragmentation and produce a prominent molecular ion peak.

Predicted Mass Spectrum

The molecular weight of 1-Methyl-7-azaindole-4-carboxylic acid (C₉H₈N₂O₂) is 176.18 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum of 1-Methyl-7-azaindole-4-carboxylic acid (using ESI)

| m/z | Ion | Notes |

| 177.06 | [M+H]⁺ | Protonated molecular ion (positive ion mode). This is often the base peak. |

| 175.05 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode). |

| 131.06 | [M+H - H₂O - CO]⁺ | A potential fragment ion resulting from the loss of water and carbon monoxide from the carboxylic acid group. |

Experimental Protocol for Mass Spectrometry Analysis

Caption: A schematic representation of the electrospray ionization mass spectrometry process.

Step-by-Step Methodology (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of 1-Methyl-7-azaindole-4-carboxylic acid in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system (LC-MS) or the sample can be directly infused into the ion source.

-

Set the parameters for the ESI source, such as the capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Choose the polarity for ion detection (positive or negative ion mode).

-

Set the mass range for the analyzer to scan.

-

Introduce the sample into the mass spectrometer.

-

-

Data Analysis:

-

The resulting mass spectrum will show the relative abundance of ions at different m/z values.

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

-

Analyze any significant fragment ions to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

-

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry are indispensable tools for the comprehensive characterization of 1-Methyl-7-azaindole-4-carboxylic acid. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous confirmation of the molecule's identity, purity, and key structural features. This guide has provided a detailed overview of the theoretical principles, experimental protocols, and predicted spectral data for this important heterocyclic compound, serving as a valuable resource for researchers in the fields of chemistry and drug discovery.

References

-

LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological and Medicinal Chemistry Applications of 1-Methyl-7-azaindole-4-carboxylic Acid

This guide provides a comprehensive overview of 1-Methyl-7-azaindole-4-carboxylic acid, focusing on its role as a pivotal intermediate in the synthesis of biologically active compounds. It is intended for researchers, scientists, and drug development professionals who are leveraging privileged scaffolds to discover and develop novel therapeutics.

The 7-azaindole ring system, a bioisostere of indole and purine, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have led to its incorporation into numerous clinically evaluated and approved drugs.[2] The nitrogen atom in the pyridine ring enhances aqueous solubility and modulates the physicochemical properties of drug candidates, often leading to improved pharmacokinetic profiles.[2]

Notably, the 7-azaindole scaffold is a highly effective mimic of the adenine moiety of ATP, enabling it to form crucial hydrogen bonds with the hinge region of protein kinases.[1][2] This has made it a cornerstone in the design of a multitude of kinase inhibitors.[1] Beyond kinases, 7-azaindole derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and pathways implicated in various diseases.[2][3]

Physicochemical and Photophysical Properties of 1-Methyl-7-azaindole Derivatives

The introduction of a methyl group at the 1-position of the 7-azaindole nucleus can influence its biological activity and physical properties. For instance, methylation of the indole -NH can impact the molecule's hydrogen bonding capacity and planarity, which in some cases is essential for potent biological activity.[4]

Furthermore, 1-methyl-7-azaindole derivatives exhibit interesting photophysical characteristics. 1-Methyl-7-azaindole itself possesses a long fluorescence lifetime (21 ns) and a high fluorescence quantum yield (0.55) in aqueous environments.[5] These properties make it and its derivatives, such as 1-methyl-7-azatryptophan, valuable as fluorescent probes for studying biological events on extended time scales.[5]

1-Methyl-7-azaindole-4-carboxylic Acid: A Versatile Synthetic Intermediate

While direct biological activity data for 1-Methyl-7-azaindole-4-carboxylic acid is not extensively reported, its primary value lies in its role as a key intermediate for the synthesis of a wide range of pharmaceutical compounds.[6] The carboxylic acid moiety at the 4-position serves as a versatile chemical handle for introducing various functional groups and building blocks, allowing for the systematic exploration of structure-activity relationships (SAR).

The general workflow for utilizing 1-Methyl-7-azaindole-4-carboxylic acid in a drug discovery program is depicted in the following diagram:

Caption: Workflow for Drug Discovery using 1-Methyl-7-azaindole-4-carboxylic acid.

A Survey of Biological Activities of 7-Azaindole Derivatives

The 7-azaindole scaffold has been successfully employed to generate inhibitors for a wide range of biological targets. The following table summarizes some of the key therapeutic areas and targets for which 7-azaindole derivatives have shown significant activity.

| Target Class | Specific Target(s) | Example Application(s) | Citation(s) |

| Kinase Inhibitors | BRAF, PI3K, CDKs, DYRK1A/B, DYRK2, ATM, ATR, ROCK | Cancer, Alzheimer's Disease, Diabetes, Glaucoma | [1][2][7] |

| PARP Inhibitors | PARP-1 | Cancer (especially in tumors with homologous recombination deficiencies) | [2][8][9] |

| Antiviral Agents | HIV, Dengue Virus, Ebola Virus | Infectious Diseases | [2] |

| Anti-inflammatory | Orai Calcium Channel, CRTh2 Receptor | Asthma, Allergic Diseases | [2] |

| Neuroprotective Agents | MLK3, LRRK2 | HIV-1 Associated Neurocognitive Disorders (HAND) | [2] |

| HDAC Inhibitors | HDAC6 | Cancer | [2] |

| Analgesic Agents | Not specified | Pain Management | [10] |

Kinase Inhibitors

The most prominent application of the 7-azaindole scaffold is in the development of kinase inhibitors.[1] The FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAF V600E mutant kinase for the treatment of melanoma, features a 7-azaindole core.[1][2] This highlights the clinical success of this scaffold. The two nitrogen atoms of the 7-azaindole ring are capable of forming hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2]

The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by 7-azaindole-based inhibitors.

Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[2] Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. 7-Azaindole-1-carboxamides have been designed as a novel class of PARP-1 inhibitors.[8] One such compound, ST7710AA1, demonstrated significant antitumor activity in a human breast cancer xenograft model, with an efficacy comparable to the approved PARP inhibitor Olaparib.[8] This compound also showed the ability to bypass multidrug resistance mediated by P-glycoprotein.[8]

Structure-Activity Relationships (SAR) of 7-Azaindole Derivatives

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. A review of anticancer 7-azaindole analogs indicates that positions 1, 3, and 5 are the most active sites for modification.[11] Substitutions with alkyl, aryl carboxamide, and various heterocyclic rings have proven to be particularly successful in enhancing potency and selectivity.[11]

For derivatives of 1-Methyl-7-azaindole-4-carboxylic acid, the carboxylic acid group provides a key point for diversification. Conversion to amides, esters, or other functional groups allows for the exploration of interactions with specific pockets in the target protein, thereby fine-tuning the pharmacological profile of the molecule.

Experimental Protocols

General Procedure for Amide Coupling

This protocol describes a standard method for synthesizing a library of amides from 1-Methyl-7-azaindole-4-carboxylic acid.

Materials:

-

1-Methyl-7-azaindole-4-carboxylic acid

-

A diverse library of primary and secondary amines

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Methyl-7-azaindole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

In Vitro Kinase Inhibition Assay (Example: BRAF V600E)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Recombinant human BRAF V600E enzyme

-

Biotinylated MEK1 substrate

-

ATP (Adenosine triphosphate)

-

Synthesized 7-azaindole derivatives (test compounds)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

HTRF® KinEASE™-STK S1 kit (or similar detection reagents)

-

384-well low-volume microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, recombinant BRAF V600E enzyme, and the biotinylated MEK1 substrate in the assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and add the HTRF detection reagents (Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader and calculate the ratio of the emission signals at 665 nm and 620 nm.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Future Perspectives

1-Methyl-7-azaindole-4-carboxylic acid is a valuable and versatile building block for the synthesis of novel, biologically active molecules. The proven success of the 7-azaindole scaffold in approved drugs and clinical candidates provides a strong rationale for its continued exploration. Future efforts in this area will likely focus on:

-

Expanding Chemical Diversity: Utilizing the 4-carboxylic acid handle to access novel chemical space and develop derivatives with unique pharmacological profiles.

-

Targeting New Protein Classes: Moving beyond kinases and PARPs to explore the potential of 7-azaindole derivatives as inhibitors of other enzyme families or as modulators of protein-protein interactions.

-

Developing Covalent and Allosteric Inhibitors: Designing derivatives that can form covalent bonds with their targets for prolonged and potent inhibition, or that bind to allosteric sites to achieve greater selectivity.

-

Application in Chemical Biology: Leveraging the inherent fluorescence of the 1-methyl-7-azaindole core to develop chemical probes for target identification and validation.

The continued application of rational drug design principles to the 1-Methyl-7-azaindole-4-carboxylic acid scaffold holds significant promise for the discovery of the next generation of innovative medicines.

References

-

MySkinRecipes. 1-Methyl-7-azaindole-4-carboxylic acid. [Link]

-

Kaur, R., & Kumar, K. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

-

ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

-

Al-Tel, T. H. (2021). Azaindole Therapeutic Agents. PubMed Central. [Link]

-

Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]

-

An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. (2023). [Link]

-

Yang, C., Wang, M., Gong, Y., Deng, M., Ling, Y., Li, Q., Wang, J., & Zhou, Y. (2021). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 12(11), 1735–1741. [Link]

-

Perry, B. G., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(12), 3465–3481. [Link]

- Google Patents. Preparation method for 4-substituted-7-azaindole.

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. (2023). [Link]

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. (2016). [Link]

-

Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. (2016). [Link]

-

Berteina-Raboin, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1145-1152. [Link]

-

Lehtiö, L., Chi, N. W., & Krauss, S. (2013). Tankyrases: structure, function and therapeutic implications in cancer. PubMed Central. [Link]

-

Li, N., & Zhang, J. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5445–5474. [Link]

-

What are TNKS2 inhibitors and how do they work?. Patsnap Synapse. (2024). [Link]

-

Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ResearchGate. (2023). [Link]

-

Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. ResearchGate. (2024). [Link]

-

Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. (2019). [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. (2023). [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Methyl-7-azaindole-4-carboxylic acid [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. pjps.pk [pjps.pk]

- 11. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 1-Methyl-7-azaindole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of 1-methyl-7-azaindole-4-carboxylic acid derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this privileged scaffold for the creation of novel therapeutics. We will delve into the rationale behind the selection of this molecular framework, detail robust synthetic strategies, and discuss the critical aspects of structure-activity relationship (SAR) studies that drive lead optimization.

The 7-Azaindole Scaffold: A Privileged Heterocycle in Medicinal Chemistry